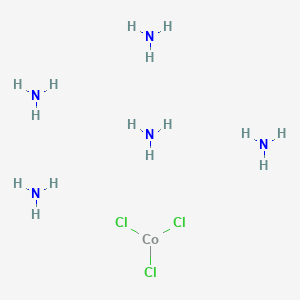Chloropentaamminecobalt(III) chloride
CAS No.:
Cat. No.: VC16191486
Molecular Formula: Cl3CoH15N5
Molecular Weight: 250.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | Cl3CoH15N5 |
|---|---|
| Molecular Weight | 250.44 g/mol |
| IUPAC Name | azane;trichlorocobalt |
| Standard InChI | InChI=1S/3ClH.Co.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 |
| Standard InChI Key | NSYALVBBDKTCLE-UHFFFAOYSA-K |
| Canonical SMILES | N.N.N.N.N.Cl[Co](Cl)Cl |
Introduction
Chemical Structure and Coordination Geometry
The molecular architecture of chloropentaamminecobalt(III) chloride centers on a cobalt(III) ion coordinated by five ammonia ligands and one chloride ligand, forming the cation. This octahedral complex adheres to C₄v symmetry, with the chloride ion occupying one axial position and ammonia ligands arranged equatorially . The compound crystallizes as a dichloride salt, wherein two chloride counterions balance the charge of the coordination cation.
Crystallographic and Spectroscopic Data
X-ray diffraction studies reveal an orthorhombic crystal system for the pure compound, with a unit cell volume of approximately 1,200 ų . The Co–N bond lengths average 1.96 Å, while the Co–Cl bond measures 2.25 Å, consistent with typical cobalt(III)-ligand distances in octahedral complexes . Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorption bands at 480 cm⁻¹ (Co–Cl stretch) and 1,320 cm⁻¹ (N–H deformation modes of NH₃) .
Synthesis and Reaction Mechanisms
The preparation of chloropentaamminecobalt(III) chloride involves a two-step oxidative process, as outlined below.
Stepwise Synthesis Protocol
-
Formation of the Aquo Complex:
A mixture of cobalt(II) chloride hexahydrate (), ammonium chloride (), and aqueous ammonia undergoes oxidation with hydrogen peroxide ():This yields the intermediate aquopentaamminecobalt(III) chloride 2.
-
Thermal Ligand Substitution:
Heating the aquo complex at 80–90°C induces chloride substitution:The reaction proceeds via dissociative interchange, with water ligand displacement by chloride 2.
Practical Considerations
-
Yield: 65–75% after recrystallization from hot water2.
-
Purity: Contamination by residual is minimized by maintaining strict temperature control during the second step .
Physicochemical Properties
Chloropentaamminecobalt(III) chloride exhibits distinct thermal, optical, and solubility characteristics, as summarized in Table 1.
Table 1: Key Physical Properties of
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.44 g/mol | |
| Density | 1.819 g/mL | |
| Melting Point | Decomposes at 215°C | |
| Solubility in Water | 87 g/L (20°C) | |
| Molar Absorptivity (λₘₐₓ) | 550 nm (ε = 120 L·mol⁻¹·cm⁻¹) |
Thermal Stability
Thermogravimetric analysis (TGA) shows a two-stage decomposition:
Chemical Reactivity and Derivative Formation
The compound’s reactivity is governed by ligand substitution dynamics:
Aqueous Solution Behavior
In water, the bound chloride ligand slowly exchanges with water:
The equilibrium constant () is at 25°C, favoring the aquo species .
Acidic Media Reactions
Concentrated sulfuric acid protonates the chloride ligand, forming the hydrogen sulfate complex:
This reaction is utilized to synthesize sulfato derivatives for catalytic applications .
Applications in Materials Science
Polymeric Film Enhancement
Doping polyvinyl alcohol (PVA) with 5–15 wt% nanoparticles (28.75 nm average size) enhances dielectric constants by 300% at 1 kHz . The cobalt complex disrupts polymer crystallinity, increasing charge carrier mobility (Table 2).
Table 2: Dielectric Properties of PVA/[Co(NH₃)₅Cl]Cl₂ Composites
| Cobalt Complex (wt%) | Dielectric Constant (1 kHz) | AC Conductivity (S/cm) |
|---|---|---|
| 0 | 4.2 | |
| 5 | 8.7 | |
| 10 | 12.5 | |
| 15 | 16.3 |
Optical Conductivity
Thin films incorporating exhibit optical conductivity () values up to at 550 nm, making them candidates for photonic devices .
Biological and Health Implications
Mitochondrial Magnesium Modulation
In vitro studies suggest that competitively inhibits mitochondrial magnesium transporters, reducing intramitochondrial by 40% at 50 μM concentrations . This effect is under investigation for metabolic syndrome therapeutics.
Historical Significance
Alfred Werner’s 1893 analysis of cobalt complexes, including , dismantled the Jørgensen–Bloomstrand chain theory. By demonstrating that only two chlorides precipitated with , Werner proved the existence of inner-sphere ligands, cementing the modern coordination theory .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume